molecular formula C20H23N5OS B2919082 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 577787-55-4

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No. B2919082
CAS RN: 577787-55-4
M. Wt: 381.5
InChI Key: JMQGQUPTHGKJMK-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives have been extensively studied by researchers due to their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .


Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic methods, including Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C- NMR) .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives have been synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various methods. For example, the molecular weight can be computed .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed a series of compounds by condensing triazole-thiol with chloroacetamide derivatives, leading to substances with potential antimicrobial properties. These compounds have been characterized using spectroscopic methods such as H1 NMR, MASS, and IR Spectra, along with elemental analysis, indicating a wide range of biological activities including antibacterial, antifungal, and anti-tuberculosis effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Activity

A series of thiazolidin-4-one derivatives incorporating the triazole moiety were synthesized to evaluate their antimicrobial activity. These compounds showed significant in vitro activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus niger and Candida albicans. The structural elucidation of these compounds was based on their IR, 1HNMR spectra, and elemental analysis, highlighting the role of the triazole ring in enhancing antimicrobial efficacy (Baviskar, Khadabadi, & Deore, 2013).

Anti-exudative and Anti-inflammatory Activities

Research into pyrolin derivatives of acetamides has revealed their anti-exudative properties. Studies on white rats demonstrated that these compounds could potentially exceed the anti-exudative activity of reference drugs like diclofenac sodium, suggesting a promising avenue for developing new anti-inflammatory medications (Chalenko et al., 2019).

Antitumor and Antioxidant Activities

Investigations into the synthesis and pharmacological evaluation of glutaminase inhibitors have identified analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) with potential antitumor activities. These studies have opened new pathways for the development of cancer treatments, focusing on the inhibition of key enzymes involved in tumor growth and metabolism (Shukla et al., 2012).

Future Directions

Future research on 1,2,4-triazole derivatives could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents . Additionally, further investigations on this scaffold could harness its optimum antibacterial potential .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-2-3-7-15-10-12-17(13-11-15)22-18(26)14-27-20-24-23-19(25(20)21)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQGQUPTHGKJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

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